2-(bromomethyl)-4-chloro-1-propoxybenzene
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Overview
Description
2-(Bromomethyl)-4-chloro-1-propoxybenzene is an organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a bromomethyl group, a chloro group, and a propoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-4-chloro-1-propoxybenzene typically involves multiple steps. One common method starts with the chlorination of 1-propoxybenzene to introduce the chloro group at the 4-position. This is followed by the bromination of the methyl group at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-chloro-1-propoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under acidic conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-(Bromomethyl)-4-chloro-1-propoxybenzene is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-4-chloro-1-propoxybenzene involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the design of enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-4-chlorobenzene: Lacks the propoxy group, making it less versatile in certain synthetic applications.
4-Chloro-1-propoxybenzene: Lacks the bromomethyl group, reducing its reactivity towards nucleophiles.
Uniqueness
2-(Bromomethyl)-4-chloro-1-propoxybenzene is unique due to the presence of both bromomethyl and propoxy groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
1094411-29-6 |
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Molecular Formula |
C10H12BrClO |
Molecular Weight |
263.6 |
Purity |
95 |
Origin of Product |
United States |
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